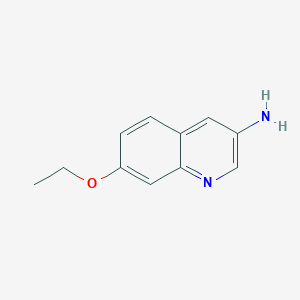

7-Ethoxyquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

7-ethoxyquinolin-3-amine |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-4-3-8-5-9(12)7-13-11(8)6-10/h3-7H,2,12H2,1H3 |

InChI Key |

AXDAOHWICBJGNV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=NC=C(C=C2C=C1)N |

Origin of Product |

United States |

The Enduring Significance of the Quinoline Scaffold in Medicinal Chemistry Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.govresearchgate.netresearchgate.net This "privileged scaffold" is a common feature in a multitude of natural and synthetic compounds exhibiting a wide array of biological activities. nih.govresearchgate.net The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse range of pharmacological effects. frontiersin.org

The significance of the quinoline scaffold is underscored by its presence in numerous approved drugs. These include agents with anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net For instance, well-known drugs like chloroquine (B1663885) and quinine (B1679958) are quinoline-based antimalarials. In the realm of oncology, compounds such as lenvatinib (B1674733) and cabozantinib, which are kinase inhibitors, feature a quinoline core. researchgate.net The ability of quinoline derivatives to interact with a variety of biological targets, including enzymes and receptors, has cemented their importance in drug discovery and development. orientjchem.org Researchers continue to explore the vast chemical space offered by the quinoline nucleus to design novel therapeutic agents. nih.govorientjchem.org

Contextualizing the 7 Ethoxyquinolin 3 Amine Substructure in Diverse Quinoline Derivatives Research

Within the extensive family of quinoline (B57606) derivatives, 7-ethoxyquinolin-3-amine serves as a key building block for the synthesis of more complex molecules. The strategic placement of the ethoxy group at the 7-position and the amine group at the 3-position provides reactive handles for further chemical modifications. This allows for the construction of a library of derivatives with tailored properties.

Research has demonstrated the utility of the this compound substructure in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. For example, derivatives of 7-ethoxyquinoline (B3058866) have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are important targets in cancer therapy. nih.gov

One notable example is the development of (2E)-N-[4-({3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}amino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide, a compound investigated for its potential in cancer treatment. drugbank.com Furthermore, radiolabeled cyanoquinoline derivatives incorporating the this compound backbone have been synthesized and evaluated as potential imaging agents for positron emission tomography (PET) to visualize tumors that overexpress EGFR. plos.org The 7-ethoxy group, in particular, can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

The amine group at the 3-position is also a critical feature, enabling the formation of various chemical bonds to append different functional groups. This versatility has been exploited in the synthesis of pyrazolo[3,4-b]quinoline derivatives, which have been explored for their potential as pharmaceutical agents. mdpi.com The ability to readily modify the 3-amino group allows for the systematic exploration of the structure-activity relationships of these compounds.

Below is a table summarizing some of the research applications of derivatives containing the 7-ethoxyquinoline core:

| Derivative Class | Research Focus | Example Application |

| Cyanoquinolines | Kinase Inhibition, Cancer Therapy | EGFR and HER2 Inhibitors nih.gov |

| Radiolabeled Cyanoquinolines | Medical Imaging | PET Imaging of EGFR-expressing tumors plos.org |

| Pyrazolo[3,4-b]quinolines | Pharmaceutical Agents | Exploration of potential therapeutic uses mdpi.com |

Spectroscopic and Structural Characterization of 7 Ethoxyquinolin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. In the case of 7-Ethoxyquinolin-3-amine derivatives, ¹H NMR is used to confirm the presence and arrangement of protons on the quinoline (B57606) core, the ethoxy group, and any other substituents.

For instance, the ¹H NMR spectrum of (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide, a complex derivative, shows characteristic signals that can be assigned to specific protons. newdrugapprovals.org The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to coupling with each other. newdrugapprovals.org Protons on the aromatic quinoline ring resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and splitting patterns dictated by their position and the electronic effects of the substituents. newdrugapprovals.orgajgreenchem.com

Table 1: Illustrative ¹H NMR Spectral Data for a 7-Ethoxyquinoline (B3058866) Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline-H | 8.98 | s | - |

| Quinoline-H | 8.39 | s | - |

| Aromatic-H | 8.57 | m | - |

| Aromatic-H | 7.92 | td | 7.2, 1.6 |

| Aromatic-H | 7.72 | d | 8.0 |

| O-CH₂-CH₃ | 4.32 | q | 6.8 |

| O-CH₂-CH₃ | 1.57 | t | 6.8 |

Data sourced from a study on (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide. newdrugapprovals.org

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

In this compound derivatives, the carbon atoms of the quinoline ring typically appear in the aromatic region (110-160 ppm). derpharmachemica.comresearchgate.net The carbon of the C-N amine group (C-3) and the C-O ether group (C-7) can be identified by their characteristic chemical shifts. The ethoxy group carbons would appear in the upfield region. derpharmachemica.com For example, in related quinoline structures, carbons bonded to nitrogen or oxygen appear at distinct chemical shifts which aids in their assignment. researchgate.netresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Quinolines

| Carbon Assignment | Chemical Shift Range (δ, ppm) |

|---|---|

| Quaternary Aromatic C | 140 - 150 |

| Aromatic CH | 113 - 137 |

| O-C H₂-CH₃ | ~57 |

| O-CH₂-C H₃ | ~15 |

Values are typical ranges for substituted quinoline systems and can vary based on specific substitution patterns. derpharmachemica.comresearchgate.net

Two-Dimensional NMR Techniques (e.g., H-H COSY NMR)

Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (H-H COSY), are crucial for establishing connectivity between atoms. A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edumagritek.com

For a this compound derivative, a COSY experiment would reveal cross-peaks connecting the signals of adjacent protons. magritek.com For example, it would show a correlation between the methyl and methylene protons of the ethoxy group. sdsu.edu It would also help to trace the connectivity of protons around the quinoline and any substituted aromatic rings, which is essential for unambiguous assignment of the ¹H NMR spectrum, especially in complexly substituted derivatives. magritek.comyoutube.com The analysis of these spin systems allows for the piecing together of molecular fragments. magritek.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). fda.govnumberanalytics.com This precision allows for the determination of the elemental formula of a compound, as the measured mass is unique to a specific combination of atoms. numberanalytics.com

For derivatives of this compound, HRMS is used to confirm their identity and purity. For example, the unique identity of a conjugate formed by a 3-cyano-7-ethoxyquinoline derivative was confirmed by high-resolution mass spectrometry, which can provide confidence in the proposed structure. figshare.com The technique offers high selectivity and sensitivity, making it invaluable for the analysis of complex pharmaceutical compounds and their metabolites. fda.govnih.gov

Table 3: Example of LC-MS Data for a 7-Ethoxyquinoline Derivative

| Compound | Technique | Calculated m/z [M+H]⁺ | Found m/z |

|---|---|---|---|

| (E)-N-{4-[[3-chloro-4-[(pyridin-2-yl)methoxy]phenyl]amino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide | LC-MS | 573.19 | 573.2 |

Data from a published synthesis of a complex 7-ethoxyquinoline derivative. newdrugapprovals.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in the gas phase before detecting them with a mass spectrometer. nih.gov It is highly effective for the analysis of volatile and thermally stable compounds.

Primary amines, such as this compound, can be challenging to analyze directly by GC-MS due to their polarity, which can lead to poor peak shape and interactions with the GC column. researchgate.netiu.edu To overcome this, derivatization is commonly employed. iu.edujfda-online.com The primary amine group can be converted into a less polar and more volatile derivative, such as a silyl (B83357) or acyl derivative. researchgate.netsigmaaldrich.com This process improves the chromatographic behavior of the analyte, allowing for reliable identification and quantification. iu.edu While specific GC-MS applications for this compound are not widely reported, the established methods for derivatizing primary amines are directly applicable. researchgate.netiu.edu The resulting mass spectra of the derivatives would show characteristic fragmentation patterns, aiding in structural confirmation. sigmaaldrich.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups within a molecule based on their characteristic vibrational frequencies. For this compound and its derivatives, the IR spectrum is characterized by absorption bands corresponding to the amine (-NH₂), ethoxy (-OCH₂CH₃), and quinoline ring system.

Being a primary aromatic amine, this compound is expected to show two N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comlibretexts.org Typically, primary amines display both an asymmetric and a symmetric N-H stretching vibration. libretexts.org The N-H bending vibration (scissoring) for primary amines is typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com Additionally, a broad band due to N-H wagging can be expected between 910-665 cm⁻¹. orgchemboulder.com

The ethoxy group introduces characteristic C-H stretching vibrations from the methyl and methylene groups, usually found around 2950-2850 cm⁻¹. The C-O stretching vibration of the aromatic ether is anticipated to be a strong band in the 1270-1230 cm⁻¹ range. The C-N stretching vibration for aromatic amines typically appears as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com

In derivatives where the 3-amine group is part of a larger structure, such as an imine in Schiff base derivatives, the spectral features change accordingly. For example, in (Benzoimidazol-2-yl)-substituted-(2-ethoxy-quinolin-3-ylmethylene)-amine derivatives, the characteristic C=N imine stretch would be observed around 1615 cm⁻¹. brieflands.comresearchgate.netresearchgate.net The fundamental vibrations of the quinoline ring system (C=C and C=N stretches) are expected in the 1600-1450 cm⁻¹ fingerprint region.

A summary of expected and observed IR absorption bands for derivatives is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Primary Amine (Ar-NH₂) | N-H Stretch | 3500-3300 (two bands) | orgchemboulder.comlibretexts.org |

| Primary Amine (Ar-NH₂) | N-H Bend (Scissoring) | 1650-1580 | orgchemboulder.com |

| Aromatic Ether (Ar-O-R) | C-O Stretch | 1270-1230 | |

| Aromatic Amine (Ar-N) | C-N Stretch | 1335-1250 | orgchemboulder.com |

| Imine (C=N) | C=N Stretch | ~1615 | brieflands.com |

| Quinoline Ring | C=C, C=N Stretches | 1600-1450 | brieflands.com |

| Aliphatic C-H (Ethoxy) | C-H Stretch | 2950-2850 | brieflands.com |

This table is generated based on typical functional group frequencies and data from related quinoline derivatives.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The absorption profile of quinoline derivatives is sensitive to the nature and position of substituents on the ring system.

The UV-Vis spectrum of this compound derivatives is dominated by π → π* transitions within the aromatic quinoline system. For the related compound, 3-Amino-7-methoxyquinoline, a UV absorption maximum (λmax) is observed at approximately 343 nm. In another derivative, 7-amino-4-trifluoromethyl-2-ethoxyquinoline, absorption maxima are found at 255 nm and 350 nm. nih.gov

The presence of the electron-donating amino group at the 3-position and the ethoxy group at the 7-position significantly influences the electronic structure. Studies on substituted 7-aminoquinolines have shown that these molecules can exhibit strong intramolecular charge transfer (ICT) character, particularly when an electron-withdrawing group is also present on the quinoline ring. nih.gov This ICT process occurs from the electron-donating amino group to the electron-accepting parts of the molecule. nih.gov

The solvent environment can also have a pronounced effect on the absorption spectra. For 7-aminoquinoline (B1265446) derivatives, a bathochromic (red) shift is often observed as the solvent polarity increases. For instance, trifluoromethyl-substituted 7-aminoquinolines show absorption maxima shifting from ~365 nm in nonpolar n-hexane to ~399 nm in polar methanol (B129727). nih.gov This solvatochromic shift is indicative of an increased dipole moment in the excited state, consistent with an ICT transition. nih.gov In some cases, charge-transfer complexes can form, leading to new absorption bands, such as those observed at 292 nm and 359 nm when certain tyrosine kinase inhibitors with a quinoline core interact with iodine. nih.gov

The table below summarizes UV-Vis absorption data for related 7-alkoxy-3-aminoquinoline derivatives.

| Compound | λmax (nm) | Solvent | Reference |

| 3-Amino-7-methoxyquinoline | ~343 | Not Specified | |

| 7-Amino-4-trifluoromethyl-2-ethoxyquinoline | 255, 350 | Not Specified | nih.gov |

| 2,4-disubstituted 7-aminoquinolines | 365-368 | n-Hexane | nih.gov |

| 2,4-disubstituted 7-aminoquinolines | 389-399 | Methanol | nih.gov |

This table compiles data from closely related 7-alkoxy-aminoquinoline derivatives to illustrate typical electronic absorption properties.

X-Ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and crystal packing. While a crystal structure for the parent this compound is not publicly available, data for complex derivatives containing the 7-ethoxyquinoline moiety provide insight into its solid-state conformation and intermolecular interactions.

One such derivative is Pelitinib, (2E)-N-{4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide, whose crystal structure in complex with human MYT1 kinase has been determined. rcsb.orgbiorxiv.org This analysis reveals the specific geometry and interactions of the substituted 7-ethoxyquinoline core within a protein binding site.

In general, the crystal structures of quinoline derivatives are stabilized by a network of intermolecular interactions, including hydrogen bonds (e.g., C-H···N, N-H···O) and π–π stacking between the aromatic rings of adjacent molecules. The planarity of the quinoline ring system is a key feature, although substituents can cause slight deviations.

The crystal structure of a related halogenated quinoline Schiff base derivative, N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, was found to crystallize in the monoclinic system with the P2₁/c space group, where intermolecular C─H···N hydrogen bonding plays a role in the crystal packing. researchgate.net Another example, a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, crystallized in the triclinic system with a P-1 space group, showcasing a twisted conformation between its fused ring systems. researchgate.net

The table below presents crystallographic data for complex derivatives containing a substituted quinoline core, illustrating the types of crystal systems and space groups observed for these molecules.

| Compound Derivative | Crystal System | Space Group | Key Interactions | Reference |

| Pelitinib (in complex) | - | - | Protein-ligand contacts | rcsb.org |

| Halogenated Quinoline Schiff Base | Monoclinic | P2₁/c | C-H···N hydrogen bonding | researchgate.net |

| Triazolo-pyridazino-indole | Triclinic | P-1 | π–π stacking, Br…H interactions | researchgate.net |

| 3-chloro-2-nitrobenzoic acid-quinoline cocrystal | Monoclinic / Triclinic | P2₁/c / P-1 | O-H···N, C-H···O hydrogen bonds, π–π stacking |

This table provides examples of crystallographic data from various quinoline derivatives to demonstrate common solid-state structural features.

Chemical Reactivity and Derivatization Strategies for 7 Ethoxyquinolin 3 Amine

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system in 7-Ethoxyquinolin-3-amine is activated towards electrophilic substitution due to the presence of two electron-donating groups: the amino (-NH2) at position 3 and the ethoxy (-OCH2CH3) at position 7. frontiersin.org These groups increase the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. iipseries.org

In general, the amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Similarly, the ethoxy group also directs ortho and para. In the context of the quinoline ring, the substitution pattern is more complex. For the benzene (B151609) ring portion (positions 5, 6, 7, 8), electrophilic attack is generally favored at positions 5 and 8. iipseries.org The presence of the strongly activating ethoxy group at position 7 would likely direct electrophiles to the adjacent 6 and 8 positions. The amino group at position 3 would primarily activate the pyridine (B92270) ring, directing towards the 2 and 4 positions, and also influence the benzene ring.

It is important to note that under strongly acidic conditions, the basic nitrogen of the amine group can be protonated to form an anilinium-type ion. This protonated group is deactivating and meta-directing, which would significantly alter the expected regioselectivity of electrophilic substitution. acs.org

Nucleophilic Substitution Reactions on the Quinoline Ring

The electron-rich nature of the unsubstituted quinoline ring in this compound makes it generally unreactive towards nucleophilic substitution. Such reactions typically require the presence of a good leaving group, such as a halogen, and/or strong electron-withdrawing groups to activate the ring system. frontiersin.orgnih.gov

For instance, in related quinoline derivatives, a chloro group at the 4-position is readily displaced by various nucleophiles. innospk.comrsc.org Similarly, a chloro group at the 2-position can also undergo nucleophilic substitution. nih.gov Therefore, to achieve nucleophilic substitution on the this compound scaffold, it would typically first need to be functionalized with a suitable leaving group at a reactive position like C2 or C4. The amino group itself is a potent nucleophile and can participate in substitution reactions with electrophilic substrates. libretexts.orgucsb.edumasterorganicchemistry.comchemguide.co.uksavemyexams.com

Reactions at the Amine Functionality

The primary amine at position 3 is a versatile functional group for derivatization, serving as a potent nucleophile. libretexts.orgsmolecule.com

Acylation Reactions

The 3-amino group of this compound can readily undergo acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding amides. smolecule.comgoogle.com This is a common and robust reaction for primary amines. rsc.org While specific examples for this compound are not prevalent in the reviewed literature, the acylation of other aminoquinolines is a well-documented transformation, particularly in the synthesis of pharmaceutically active molecules. rsc.org For example, the 6-amino group in related quinoline structures is often acylated in the synthesis of kinase inhibitors.

Table 1: Representative Acylation Reactions on Aminoquinoline Scaffolds

| Aminoquinoline Reactant | Acylating Agent | Product | Reference |

|---|---|---|---|

| 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | Acryloyl chloride | N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acrylamide | rsc.org |

| 3-aminoquinoline (B160951) | 4-chlorobutyryl chloride | 4-chloro-N-(quinolin-3-yl)butanamide | rsc.org |

Formation of Schiff Bases

Primary amines, such as the one in this compound, react with aldehydes or ketones via nucleophilic addition to form imines, also known as Schiff bases. ajrconline.orgmdpi.com The reaction proceeds through the formation of an unstable carbinolamine intermediate, which then undergoes dehydration to yield the final C=N double bond of the imine. vietnamjournal.ru This condensation reaction is a fundamental transformation in organic chemistry. mdpi.comasianpubs.org Studies have reported the successful synthesis of Schiff bases from the condensation of 3-aminoquinoline with various aldehydes, such as o-vanillin and 4-hydroxy-3,5-dimethoxybenzaldehyde. ajrconline.orgresearchgate.net

General Reaction for Schiff Base Formation:

In this reaction, 'R' represents an alkyl or aryl group from the aldehyde.

Cross-Coupling Reactions

The amino group can be a participant in various modern cross-coupling reactions. The Chan-Lam cross-coupling reaction, for example, allows for the formation of a C-N bond between an amine and a boronic acid, catalyzed by copper. rsc.org Research has demonstrated the successful Chan-Lam coupling of 3-aminoquinolines with various phenylboronic acids using a copper(II) acetate (B1210297) catalyst in methanol (B129727) at room temperature. rsc.orgresearchgate.net This provides a direct method to synthesize N-aryl-3-aminoquinoline derivatives.

Furthermore, while less direct, the amino group can be converted into other functionalities that are amenable to cross-coupling. For instance, the amine could be transformed into a halide or triflate, which then serves as a handle for well-established palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings. acs.orgresearchgate.net

Reactivity of the Ethoxy Group

The ethoxy group at the 7-position is an ether linkage, which is generally stable and unreactive under most conditions. However, it can be cleaved to reveal the corresponding hydroxyl group (a phenol) under specific and often harsh reaction conditions. vulcanchem.com A common method for aryl ether cleavage is treatment with strong Lewis acids, such as boron tribromide (BBr3). This reaction allows for the conversion of the 7-ethoxyquinoline (B3058866) derivative into a 7-hydroxyquinoline (B1418103) (a quinolinol), providing another site for further functionalization. vulcanchem.com

Selective Functionalization at Specific Positions

The selective functionalization of this compound is a critical aspect of its derivatization, allowing for the precise installation of various chemical moieties at distinct positions on the quinoline ring system. The regioselectivity of these reactions is governed by the electronic nature of the substituents already present—the electron-donating 3-amino and 7-ethoxy groups—and the choice of reagents and reaction conditions.

The primary amino group at the C-3 position is a key site for functionalization. Its nucleophilic character allows for a range of reactions, including acylation, alkylation, and sulfonylation. For instance, N-acylation can be achieved by reacting this compound with acid chlorides or anhydrides, often in the presence of a base. This reaction is fundamental in the synthesis of many biologically active compounds, including kinase inhibitors where this position is often modified to interact with the target protein. researchgate.net The chemoselectivity of this N-acylation over potential C-acylation on the electron-rich quinoline ring can be controlled by the reaction conditions.

Alkylation of the 3-amino group can introduce alkyl substituents, which can be crucial for modulating the lipophilicity and steric profile of the molecule. researchgate.net Reductive amination is another strategy to introduce substituted alkyl groups at this position. purdue.edu

Functionalization of the quinoline ring itself can be directed to specific positions. The electron-donating nature of the amino and ethoxy groups activates the quinoline ring towards electrophilic substitution. Halogenation, for example, can be achieved using various halogenating agents. The regioselectivity of such reactions on substituted quinolines can be influenced by the existing substituents. For instance, metal-free halogenation of 8-substituted quinolines has been shown to be highly regioselective for the C-5 position. rsc.orgnih.gov While this compound lacks a substituent at the 8-position to direct in the same manner, the electronic influence of the existing groups would play a significant role in determining the site of halogenation.

Modern cross-coupling reactions are instrumental in the functionalization of the quinoline core. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds, enabling the introduction of aryl or alkyl groups at halogenated positions of the quinoline ring. ias.ac.inreddit.com Similarly, the Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various amine functionalities. bohrium.comresearchgate.net These reactions typically require prior halogenation of the quinoline ring at the desired position.

Directed ortho-metalation is another strategy that could potentially be employed for the functionalization of the quinoline ring. researchgate.net This technique involves the use of a directing group to guide the deprotonation of a nearby C-H bond by a strong base, followed by quenching with an electrophile. The ethoxy group at the C-7 position could potentially direct metalation to the C-8 position. ias.ac.in

The table below summarizes potential selective functionalization reactions for this compound.

| Position | Reaction Type | Reagents and Conditions | Potential Product |

| 3-Amino | N-Acylation | Acid chloride/anhydride, base (e.g., pyridine, triethylamine) | 3-Amido-7-ethoxyquinoline |

| 3-Amino | N-Alkylation | Alkyl halide, base; or Reductive amination with an aldehyde/ketone and a reducing agent (e.g., NaBH(OAc)₃) | 3-(Alkylamino)-7-ethoxyquinoline |

| Quinoline Ring | Halogenation | N-Halosuccinimide (NCS, NBS, NIS) or other halogenating agents | Halogenated this compound |

| Quinoline Ring | Suzuki Coupling | Aryl/alkyl boronic acid, Pd catalyst, base (requires prior halogenation) | Aryl/alkyl substituted this compound |

| Quinoline Ring | Buchwald-Hartwig Amination | Amine, Pd catalyst, base (requires prior halogenation) | Amino-substituted this compound |

| C-8 | Directed ortho-Metalation | Strong base (e.g., n-BuLi), then electrophile | 8-Substituted-7-ethoxyquinolin-3-amine |

Synthesis of Hybrid Compounds and Conjugates

The synthesis of hybrid compounds and conjugates from this compound involves the strategic linkage of this quinoline scaffold to other bioactive molecules or functional moieties. This approach aims to create novel chemical entities with enhanced or dual-targeting capabilities. orientjchem.orgresearchgate.net

A common strategy involves the derivatization of the 3-amino group or other functionalized positions on the quinoline ring to append a second pharmacophore. For example, the synthesis of quinoline-based kinase inhibitors often involves the acylation of an amino group on the quinoline ring with a moiety that can form a covalent bond with a cysteine residue in the kinase's active site. researchgate.netmdpi.com This is exemplified in the synthesis of neratinib, where a 6-amino-3-cyano-7-ethoxyquinoline core is acylated with 4-(dimethylamino)but-2-enoic acid. acs.org

The creation of dual-targeting agents often involves linking the quinoline moiety to another drug molecule via a suitable linker. nih.govbohrium.com The design of these hybrid molecules requires careful consideration of the linker's length, flexibility, and chemical stability to ensure that both pharmacophores can effectively interact with their respective targets. For instance, quinoline-based compounds have been conjugated with other anticancer agents to create dual-action drugs. orientjchem.org

The synthesis of such conjugates often employs standard coupling chemistries. For example, if the second molecule has a carboxylic acid group, it can be coupled to the 3-amino group of this compound using peptide coupling reagents. Conversely, if the quinoline moiety is first functionalized with a carboxylic acid, it can be coupled to an amino group on the second molecule.

The table below provides examples of synthetic strategies for creating hybrid compounds and conjugates based on the this compound scaffold.

| Hybrid/Conjugate Type | Synthetic Strategy | Key Reaction | Example of Second Moiety |

| Kinase Inhibitor Hybrids | Acylation of an amino group on the quinoline core with a reactive moiety. | Amide bond formation | Michael acceptors (e.g., acrylamide (B121943) derivatives) |

| Dual-Targeting Anticancer Agents | Coupling of the quinoline scaffold to another anticancer drug via a linker. | Amide or ester bond formation, click chemistry | Chalcones, other kinase inhibitors |

| Fluorescent Probes | Conjugation to a fluorophore. | Various coupling reactions depending on the functional groups of the fluorophore. | Fluorescein, rhodamine derivatives |

| Bioconjugates | Attachment to a biomolecule such as a peptide or antibody. | Bioconjugation techniques (e.g., maleimide-thiol coupling, NHS ester-amine coupling) | Targeting peptides, antibodies for targeted drug delivery |

The versatility of this compound as a building block, combined with the power of modern synthetic chemistry, allows for the creation of a diverse range of complex molecules with tailored properties for various scientific and therapeutic applications.

Structure Activity Relationship Sar Studies of 7 Ethoxyquinolin 3 Amine Derivatives

Impact of Substituent Characteristics and Position on Research Compound Activity

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and the nature and position of its substituents profoundly influence its biological profile. orientjchem.org Modifications at key positions of the 7-Ethoxyquinolin-3-amine core can modulate properties such as potency, selectivity, and pharmacokinetics.

The ethoxy group (-OCH₂CH₃) at the C7 position is a critical determinant of activity in many quinoline derivatives. Research indicates that alkoxy groups at this position play a significant role in optimizing anticancer activity. researchgate.net The 7-ethoxy group, in particular, has been noted for its favorable impact on antiviral activity. nih.gov

Table 1: Impact of C7 Substitutions on Quinoline Activity

| Position | Substituent | Observed Effect | Research Context | Citation |

|---|---|---|---|---|

| C7 | Ethoxy (-OCH₂CH₃) | Favors antiviral activity. | Antiviral SAR study | nih.gov |

| C7 | Ethoxy (-OCH₂CH₃) | Increases lipophilicity, may improve membrane permeability. | Anticancer/Imaging | |

| C7 | Methoxy/Hydroxy | Can improve antitumor activity. | Anticancer SAR study | orientjchem.org |

| C7 | Alkoxy Groups | Play an important role for optimal activity. | Anticancer Review | researchgate.net |

The amine group (-NH₂) at the C3 position is a key functional handle for both biological activity and synthetic modification. Its basicity and hydrogen-bonding capability can be crucial for anchoring the molecule within a biological target's binding site. Literature suggests that substitutions at the C2 and C3 positions can lead to compounds that are more active against certain cancer cell lines compared to those with substitutions at other positions. orientjchem.org

Often, the 3-amine is replaced with or derivatized into other nitrogen-containing functional groups, such as a cyano (-CN) or an amide group, to fine-tune electronic properties and binding interactions. For instance, a cyano group at C3 is recognized as a potent electron-withdrawing substituent that significantly alters the electronic distribution of the quinoline ring. This modification is a key feature in a class of potent, irreversible inhibitors of the epidermal growth factor receptor (EGFR). researchgate.netnih.gov The introduction of various groups at this position, including secondary amino or hydrazone moieties, has been shown to optimize anticancer efficacy. ijrpr.com

Table 2: Influence of Modifications at the C3 Position

| Position | Original Group | Modified Group | Research Context | Citation |

|---|---|---|---|---|

| C3 | Amine | Cyano (-CN) | Potent electron-withdrawing group, crucial for EGFR inhibition. | researchgate.net |

| C3 | Amine | Secondary Amino/Hydrazone | Can optimize anticancer efficacy. | ijrpr.com |

| C3 | - | Substitutions at this position | Found to be more active in certain cancer cell lines. | orientjchem.org |

The nitrogen atom at position 1 (N1) of the quinoline ring is a fundamental feature of the scaffold. Its basicity allows for protonation under physiological conditions, which can be essential for solubility and interaction with biological targets. SAR studies have demonstrated that substitution on this nitrogen atom is often essential for potency. mdpi.com

Modifying the N1 atom, for example, by introducing an alkyl iodide to form a quaternary amine, has been shown to greatly increase antibacterial activity in certain derivatives. sci-hub.se The flexibility to have the nitrogen remain unsubstituted or be modified with various alkyl or aryl groups provides a valuable tool for tailoring a drug's activity toward specific targets. ijrpr.com In some quinolin-4-one series, a cyclopropyl (B3062369) group on N1 was found to increase activity compared to an ethyl group. mdpi.com

While the C3 and C7 positions are critical, substitutions at other points on the quinoline ring also significantly modulate activity.

C2 Position: The introduction of heterocyclic aromatic groups at the R2 position can optimize anticancer efficacy. ijrpr.com However, in some quinolin-4-one series, alkyl groups at C2 were more advantageous for antineoplastic activity than aryl groups. mdpi.com

C4 Position: An aniline (B41778) group at the C4 position is a key feature for optimal activity in many quinoline-based kinase inhibitors. researchgate.net The nature of this aniline substituent can fine-tune selectivity and potency. Replacing a chlorine atom at C4 with an arylamino group has also been explored. sci-hub.se

C6 Position: The C6 position is frequently modified, often with halogen atoms. The introduction of a fluorine atom at C6 can significantly enhance antibacterial activity. orientjchem.orgmdpi.com In another class of inhibitors, attaching Michael acceptors like butynamide or crotonamide (B15916) to a 6-amino group led to potent, irreversible inhibitors of EGFR and HER-2. nih.gov

Table 3: Summary of Substituent Effects at Other Positions

| Position | Substituent Type | Observed Effect | Research Context | Citation |

|---|---|---|---|---|

| C2 | Alkyl groups | More advantageous for antineoplastic activity than aryl groups. | Anticancer (Quinolin-4-ones) | mdpi.com |

| C4 | Aniline group | Plays an important role for optimal activity. | Anticancer (Kinase Inhibitors) | researchgate.net |

| C6 | Fluorine atom | Significantly enhances antibacterial activity. | Antibacterial | orientjchem.orgmdpi.com |

| C6 | Aminoacrylamide | Important for optimal activity. | Anticancer | researchgate.net |

Effects of Modifications on the Quinoline Nitrogen Atom

Correlation between Molecular Features and Biological Target Engagement

The ultimate goal of SAR studies is to understand how specific molecular features enable a compound to interact with and modulate its biological target. For this compound derivatives, these targets are often protein kinases, which are critical regulators of cell signaling.

A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). A series of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles have been developed as potent and irreversible inhibitors of these kinases. nih.gov In this series, the 4-anilino moiety occupies the ATP-binding site, the 3-cyano group enhances binding, and an acrylamide (B121943) group at C6 acts as a Michael acceptor that forms a covalent bond with a cysteine residue (Cys-797) in the active site of EGFR. nih.gov This covalent interaction leads to irreversible inhibition.

Furthermore, the physicochemical properties conferred by these substituents affect interactions with other proteins, such as ATP-binding cassette (ABC) transporters, which are responsible for multidrug resistance. Some cyanoquinoline derivatives have been identified as substrates for ABCB1 and ABCG2 transporters. plos.org This highlights a critical aspect of drug design: a compound's features must not only ensure potent target engagement but also avoid mechanisms that would lead to its rapid efflux from the target cell. By creating a more hydrophilic derivative, researchers were able to design a related compound that lacked substrate specificity for these transporters while maintaining a strong affinity for EGFR. plos.org

Table 4: Correlation of Structural Features with Target Engagement

| Structural Feature | Biological Target/Protein | Mechanism/Effect of Engagement | Citation |

|---|---|---|---|

| 4-Anilinoquinoline-3-carbonitrile core with 7-ethoxy group | EGFR / HER-2 Kinase | Binds to the ATP pocket, leading to inhibition of kinase activity. | nih.gov |

| Michael acceptor at C6 | Cysteine residue in EGFR | Forms a covalent bond, leading to irreversible inhibition. | nih.gov |

| Lipophilic cyanoquinoline core | ABCB1 / ABCG2 Transporters | Acts as a substrate, leading to efflux from the cell. | plos.org |

Rational Design Principles Derived from SAR Analysis

The accumulation of SAR data allows for the formulation of rational design principles that guide the synthesis of future compounds with improved therapeutic profiles. These principles are essentially a set of predictive rules based on extensive experimental evidence. neoplasiaresearch.com

Key design principles derived from the study of this compound and related structures include:

Targeting Irreversible Inhibition: For kinase targets possessing a suitably located non-catalytic cysteine residue, incorporating a mild electrophile (a Michael acceptor) at the C6 position of the quinoline ring is an effective strategy for achieving potent, irreversible inhibition. nih.gov

Harnessing Key Binding Moieties: The 4-anilino substituent is a well-established pharmacophore for binding to the ATP pocket of many kinases. The 3-cyano group further enhances this interaction. Future designs should retain these core elements while exploring diverse substitutions on the aniline ring to achieve selectivity against different kinases. researchgate.netnih.gov

Leveraging Computational Models: As SAR data is generated, it can be used to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models. These computational tools can predict the activity of designed molecules before they are synthesized, helping to prioritize the most promising candidates and reduce the time and expense of experimental work. neoplasiaresearch.com The goal is to identify key features that can be used to design new and more effective agents. researchgate.net

By adhering to these principles, medicinal chemists can more efficiently navigate the complex chemical space of quinoline derivatives to produce novel compounds optimized for potency, selectivity, and favorable drug-like properties.

Biological Activity and Molecular Mechanisms of Action of 7 Ethoxyquinolin 3 Amine Derivatives Pre Clinical/in Vitro/in Silico Research

Anticancer Research Pathways

Quinoline (B57606) derivatives have been identified as a versatile scaffold in anticancer drug discovery, demonstrating a wide range of biological activities. researchgate.netekb.egarabjchem.org Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including targeting protein kinases, disrupting microtubule formation, interfering with signaling cascades, inducing programmed cell death (apoptosis), modulating the cell cycle, and generating reactive oxygen species. researchgate.netekb.egarabjchem.org

Inhibition of Protein Kinases (e.g., EGFR, AKT1, c-Met, VEGF, EGF)

A primary mechanism of action for many quinoline derivatives is the inhibition of protein kinases, which are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival. researchgate.net Dysregulation of kinases like Epidermal Growth Factor Receptor (EGFR), c-Met (mesenchymal-epithelial transition factor), and Vascular Endothelial Growth Factor (VEGF) receptor is a common feature of many cancers. arabjchem.orgmdpi.com

Quinoline-based compounds, particularly 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) derivatives, have been designed as potent inhibitors of these kinases. arabjchem.org They often function by competing with ATP for binding to the kinase's catalytic domain, thereby blocking the downstream signaling necessary for cancer cell proliferation. mdpi.com For instance, certain quinoline derivatives have shown significant inhibitory potential against EGFR, HER-2, and c-Met. researchgate.net Research has identified 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives and 3,5,7-trisubstituted quinolines as potent c-Met inhibitors. arabjchem.org Furthermore, some quinazoline (B50416) derivatives have been developed as dual inhibitors, targeting both EGFR and c-Met simultaneously, a strategy aimed at overcoming resistance to single-target therapies. nih.gov

| Derivative Class/Compound | Target Kinase(s) | Potency (IC₅₀/Kᵢ) | Cancer Cell Line(s) | Reference(s) |

| 4-Anilinoquinoline-3-carbonitrile | EGFR, HER-2 | EGFR IC₅₀: 0.0075 µM | A431, SKBR3 | researchgate.net |

| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | c-Met | IC₅₀: 0.59 - 1.86 nM | A549, H460, HT-29, etc. | arabjchem.org |

| 4-(2-Fluorophenoxy)-7-methoxyquinazoline (TS-41) | EGFRL858R, c-Met | EGFR IC₅₀: 68.1 nM, c-Met IC₅₀: 0.26 nM | A549-P, H1975, PC-9 | nih.gov |

| 2-Anilino-3-aroylquinoline (Compound 7f) | - | IC₅₀: 0.77 µM | A549 | researchgate.net |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | - | IC₅₀: 5.80 - 8.50 µM | HT-29, SW620, HCT116 | mdpi.com |

Disruption of Tubulin Assembly

Another significant anticancer mechanism for quinoline derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization. researchgate.netrsc.org Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for cell division. rsc.org Agents that interfere with their assembly or disassembly can arrest cells in mitosis, leading to cell death. rsc.orgnih.gov

Several studies have identified quinoline derivatives that act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. rsc.orgtandfonline.com These compounds prevent the formation of microtubules, disrupt the microtubule network, and consequently arrest the cell cycle in the G2/M phase. nih.govtandfonline.com For example, a series of quinoline analogues of combretastatin (B1194345) A-4, a known tubulin inhibitor, demonstrated potent antiproliferative activities by inhibiting tubulin polymerization. tandfonline.com

| Derivative/Compound | Mechanism | Potency (IC₅₀) | Cancer Cell Line(s) | Reference(s) |

| Quinoline analogue of Combretastatin A-4 (12c) | Tubulin polymerization inhibition | 0.010 - 0.042 µM | MCF-7, HL-60, HCT-116, HeLa | tandfonline.com |

| 2-Anilino-3-aroylquinoline (Compound 7f) | Tubulin polymerization inhibition | 2.24 µM | A549 | researchgate.net |

| 5,6,7-trimethoxy-N-phenylquinolin-4-amine (7e) | Tubulin polymerization inhibition | 0.89 - 2.1 µM | A2780, A2780/RCIS, MCF-7, MCF-7/MX | nih.gov |

| Compound 4c (a quinoline derivative) | Tubulin polymerization inhibition | 17 µM | MDA-MB-231 | rsc.org |

| Fused pyrazolopyrimidoquinoline (3b) | Tubulin polymerization inhibition | 13.29 µM | MCF-7 | researchgate.net |

Interference with Tumor Growth Signaling Pathways (e.g., Ras/Raf/MEK, PI3K/AkT/mTOR)

By inhibiting upstream protein kinases like EGFR and c-Met, 7-ethoxyquinolin-3-amine derivatives can interfere with major downstream signaling pathways that drive tumor growth and proliferation. arabjchem.orgmdpi.com The Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways are two such critical cascades that are frequently overactive in cancer. nih.govtandfonline.com

Activation of EGFR or c-Met typically triggers these pathways, leading to signals that promote cell proliferation, survival, and metabolism. arabjchem.orgmdpi.commdpi.com Research has shown that quinoline and quinazoline-based kinase inhibitors can effectively block these signals. For instance, Western blot analysis of cancer cells treated with a dual EGFR/c-Met inhibitor revealed significantly downregulated phosphorylation of EGFR, c-Met, and the downstream effector AKT. nih.gov Similarly, certain derivatives of 6-cinnamamido-quinoline-4-carboxamide were found to affect the mTOR and MAPK/ERK pathways. oncotarget.com This interference disrupts the core machinery that cancer cells rely on for their uncontrolled growth. nih.govtandfonline.com

Induction of Apoptosis in Cancer Cell Lines

A key outcome of the various molecular actions of quinoline derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. arabjchem.orgnih.gov Cancer cells often develop mechanisms to evade apoptosis, a hallmark of cancer. nih.gov Re-activating this process is a major goal of anticancer therapy. archivesofmedicalscience.comnih.gov

Quinoline derivatives have been shown to trigger apoptosis through multiple routes. capes.gov.br Inhibition of tubulin polymerization and subsequent G2/M arrest is a common trigger for apoptosis. nih.govtandfonline.com The apoptotic process is often mediated by a cascade of enzymes called caspases. mdpi.com Studies have demonstrated that quinoline compounds can activate both the extrinsic (caspase-8) and intrinsic (mitochondrial, caspase-9) pathways of apoptosis. nih.govresearchgate.net This activation leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately results in the systematic dismantling of the cell. mdpi.comoncotarget.com

| Derivative/Compound | Apoptotic Mechanism | Cancer Cell Line(s) | Reference(s) |

| PQ1 (Quinoline derivative) | Activation of caspase-8 and caspase-9 | T47D (Breast) | nih.govresearchgate.net |

| 6-Cinnamamido-quinoline-4-carboxamides | Caspase-9 activation, PARP cleavage | Various | oncotarget.com |

| DFIQ (Quinoline derivative) | Apoptotic protein cleavage, DNA damage | H1299, A549 (Lung) | nih.gov |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | Activation of caspase-9, -3, and -7 | SW620 (Colon) | mdpi.com |

| Quinoline analogue of Combretastatin A-4 (12c) | Mitochondrial-dependent pathway | MCF-7 (Breast) | tandfonline.com |

| 5,6,7-trimethoxy-N-phenylquinolin-4-amine (7e) | Concentration-dependent apoptosis induction | A2780 (Ovarian) | nih.gov |

Modulation of Cell Cycle Progression

Derivatives of this compound have been shown to exert their anticancer effects by modulating the cell cycle, a tightly regulated process that governs cell division. ekb.egnih.gov Disruption of the cell cycle can prevent cancer cells from proliferating and can lead to cell death. mdpi.com

A frequent observation in studies with quinoline derivatives is the arrest of cancer cells in the G2/M phase of the cell cycle. rsc.orgnih.govtandfonline.com This effect is a direct consequence of the disruption of microtubule dynamics by tubulin inhibitors. rsc.org When the mitotic spindle cannot form correctly, the cell cycle is halted at the G2/M checkpoint, preventing mitosis. nih.gov Flow cytometry analysis has consistently confirmed the accumulation of cells in the G2/M phase following treatment with various anticancer quinoline compounds. researchgate.neteuropeanreview.orgmdpi.com For example, a novel quinoline derivative, compound 91b1, was shown to modulate the cell cycle in several cancer cell lines. nih.gov Similarly, a quinazoline derivative induced G2 phase arrest in colon cancer cells. mdpi.com

| Derivative/Compound | Effect on Cell Cycle | Cancer Cell Line(s) | Reference(s) |

| 5,6,7-trimethoxy-N-phenylquinolin-4-amine (7e, 7f) | G2/M phase arrest | A2780, MCF-7 | nih.gov |

| Quinoline analogue of Combretastatin A-4 (12c) | G2/M phase arrest | MCF-7 | tandfonline.com |

| Compound 4c (a quinoline derivative) | G2/M phase arrest | MDA-MB-231 (Breast) | rsc.org |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | G2 phase arrest | SW620 (Colon) | mdpi.com |

| 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082) | G2/M phase arrest | HeLa (Cervical) | nih.gov |

Generation of Reactive Oxygen Species (ROS)

Some quinoline derivatives have been found to exert anticancer activity by inducing the generation of reactive oxygen species (ROS) within cancer cells. capes.gov.brnih.govus.edu.pl ROS are highly reactive molecules, and while they have roles in normal cell signaling, excessive levels lead to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death. frontiersin.orgplos.org

Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-inducing agents. scienceopen.com Several studies have reported that treatment with certain quinoline derivatives leads to a time-dependent increase in intracellular ROS. nih.govus.edu.pl This increase in oxidative stress is often linked to the induction of apoptosis. nih.govcapes.gov.brnih.gov For example, a novel quinoline derivative, DFIQ, was found to disrupt ROS reduction, leading to an accumulation of superoxide (B77818) radicals and subsequent cell death. nih.gov Similarly, certain 4-substituted quinolines induced caspase-dependent apoptosis that was associated with ROS generation and the loss of mitochondrial membrane potential. capes.gov.br

Inhibition of Topoisomerases and Proteasomes

Based on currently available scientific literature, there is no specific preclinical, in vitro, or in silico research detailing the direct inhibitory activity of this compound derivatives on topoisomerases or proteasomes. While quinoline scaffolds, in general, have been investigated for a wide range of biological activities, including topoisomerase inhibition, this specific action has not been explicitly documented for derivatives of this compound.

Antiparasitic Research (e.g., Antimalarial, Anti-Cryptosporidial, Antileishmanial)

The quinoline core is a well-established pharmacophore in antiparasitic drug discovery. Derivatives of this compound have been synthesized and evaluated in various studies, showing promising activity against a range of parasites, including those responsible for leishmaniasis, malaria, and infections caused by Toxoplasma gondii and Cryptosporidium.

Antileishmanial Activity: Research into 2-aryl quinolines identified a derivative that demonstrated considerable effects against both Leishmania braziliensis promastigotes (IC₅₀ = 6.0 ± 2.0 µM) and amastigotes (IC₅₀ = 20 ± 2.0 µM), with low toxicity to mammalian macrophages. Another study focused on 7-trifluoromethyl-4-aminoquinoline derivatives, which showed potent activity against Leishmania donovani promastigotes and amastigotes, with most analogues exhibiting IC₅₀ values between 5.3 and 9.6 µM against the amastigote form. The mechanism of action for some quinoline derivatives against Leishmania involves disrupting the parasite's mitochondrial membrane potential, leading to increased production of reactive oxygen species (ROS) and the collapse of the parasite's bioenergetic metabolism.

Anti-Cryptosporidial and Anti-Toxoplasma Activity: A significant body of research has focused on 5-aminopyrazole-4-carboxamide derivatives incorporating a 7-ethoxyquinolin-3-yl moiety. These compounds have proven to be potent inhibitors of Calcium-Dependent Protein Kinase 1 (CDPK1) in Toxoplasma gondii and Cryptosporidium parvum. One such derivative, BKI-1517 (5-amino-1-tert-butyl-3-[7-ethoxyquinolin-3-yl]-1H-pyrazole-4-carboxamide), was shown to have a half-maximal effective concentration (EC₅₀) of approximately 50 nM against C. parvum in cell culture and was effective in a mouse model of cryptosporidiosis. These findings highlight the potential of this scaffold in treating infections caused by apicomplexan parasites.

Antimalarial Activity: Quinoline-containing compounds are foundational in antimalarial chemotherapy. The 7-ethoxyquinoline (B3058866) structure has been incorporated into hybrid molecules to target malaria parasites. For instance, thiazole-tethered 7-ethoxy quinoline hybrids have been synthesized and evaluated for their antimalarial potential through the inhibition of dihydrofolate reductase (DHFR).

| Compound Class | Parasite | Activity Metric | Value | Source |

|---|---|---|---|---|

| 2-Aryl Quinoline Derivative (Compound 19) | Leishmania braziliensis (Promastigote) | IC₅₀ | 6.0 ± 2.0 µM | |

| 2-Aryl Quinoline Derivative (Compound 19) | Leishmania braziliensis (Amastigote) | IC₅₀ | 20 ± 2.0 µM | |

| 7-Trifluoromethyl-4-aminoquinoline Derivatives | Leishmania donovani (Amastigote) | IC₅₀ | 5.3 - 9.6 µM | |

| BKI-1517 | Cryptosporidium parvum (in HCT-8 cells) | EC₅₀ | ~50 nM | |

| 5-Aminopyrazole-4-carboxamide (Compound 35) | Toxoplasma gondii (Cell growth) | EC₅₀ | 89 nM |

Interference with Parasite Metabolism (e.g., Hemoglobin Digestion, Heme Detoxification, Hemozoin Polymerization)

A primary mechanism of action for many quinoline-based antimalarial drugs, like chloroquine (B1663885), is the disruption of heme metabolism within the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

Quinoline drugs are thought to accumulate in the acidic food vacuole and interfere with this detoxification process, inhibiting hemozoin polymerization. This leads to a buildup of toxic heme, which damages parasite membranes and results in cell death. While this is a well-established mechanism for the 4-aminoquinoline (B48711) class, specific studies detailing the heme polymerization inhibitory activity of this compound derivatives are part of broader research into new quinoline hybrids designed to act via this pathway.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, essential for the synthesis of nucleic acids and certain amino acids. As such, it is a validated target for antimicrobial and antiparasitic drugs.

A study detailed the synthesis of thiazole-tethered 7-ethoxy quinoline hybrids designed as DHFR inhibitors. Several of these derivatives demonstrated effective inhibition of the DHFR enzyme, with IC₅₀ values in the micromolar range, comparable to the reference drug Trimethoprim. Specifically, three compounds from this series (referred to as 44, 45, and 46 in the study) showed lower IC₅₀ values than Trimethoprim, indicating potent inhibitory activity. Molecular docking studies supported the hypothesis that these derivatives bind effectively within the active site of the DHFR enzyme.

| Compound | Target | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Thiazole-7-ethoxy quinoline hybrid (44) | DHFR Enzyme | IC₅₀ | <18.95 | |

| Thiazole-7-ethoxy quinoline hybrid (45) | DHFR Enzyme | IC₅₀ | <18.95 | |

| Thiazole-7-ethoxy quinoline hybrid (46) | DHFR Enzyme | IC₅₀ | <18.95 | |

| Trimethoprim (Reference) | DHFR Enzyme | IC₅₀ | 18.95 |

Targeting Parasitic Calcium-Dependent Protein Kinases (CDPK1)

Calcium-Dependent Protein Kinases (CDPKs) are critical regulators of various processes in apicomplexan parasites but are absent in their mammalian hosts, making them attractive drug targets. Specifically, CDPK1 is essential for parasite motility, host cell invasion, and egress.

Extensive research has been conducted on 5-aminopyrazole-4-carboxamide derivatives that feature a "bumped" C3 substituent, such as the 7-ethoxyquinolin-3-yl group. These are known as Bumped Kinase Inhibitors (BKIs). The unique structure of the parasite kinase active site, which has a small "gatekeeper" glycine (B1666218) residue, can accommodate these bulky "bumped" inhibitors, whereas mammalian kinases with larger gatekeeper residues cannot. This structural difference allows for highly selective inhibition.

Derivatives of this compound have been shown to be potent, low-nanomolar inhibitors of Toxoplasma gondii CDPK1 (TgCDPK1) and Cryptosporidium parvum CDPK1 (CpCDPK1). For example, compound 35, a cyclopropoxy-substituted analogue, exhibited an EC₅₀ of 89 nM against T. gondii cells. Another key compound, BKI-1517, potently inhibits CpCDPK1 and shows efficacy in mouse models of cryptosporidiosis.

| Compound ID | Structure Description | Target | Activity Metric | Value (nM) | Source |

|---|---|---|---|---|---|

| 1 (BKI-1517) | 5-amino-1-tert-butyl-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide | TgCDPK1 | IC₅₀ | <1 | |

| 34 | Cyclopropoxy substituted analogue | TgCDPK1 | IC₅₀ | <1 | |

| 35 | Cyclopropoxy substituted analogue | TgCDPK1 | IC₅₀ | <1 | |

| 35 | Cyclopropoxy substituted analogue | T. gondii cell growth | EC₅₀ | 89 | |

| BKI-1517 | 5-amino-1-tert-butyl-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide | C. parvum growth | EC₅₀ | ~50 |

Modulation of Parasite Invasion and Egress Mechanisms

The ability of apicomplexan parasites to invade host cells and egress at the end of their replication cycle is fundamental to their pathogenesis. These processes are tightly regulated by calcium signaling pathways, in which CDPK1 plays a pivotal role. By inhibiting CDPK1, this compound derivatives effectively disrupt these essential functions.

In Toxoplasma gondii, inhibition of TgCDPK1 by these compounds has been shown to block the secretion of micronemes, which are specialized organelles containing adhesins required for parasite motility and host cell attachment. This blockade directly results in a failure of the parasite to move, invade new host cells, and egress from infected cells. Studies have confirmed that pyrazolopyrimidine and 5-aminopyrazole-4-carboxamide derivatives, including those with the 7-ethoxyquinoline moiety, potently block an early stage of C. parvum invasion into host cells, mirroring the effects seen in T. gondii. Silencing experiments have further confirmed that the antiparasitic activity of compounds like BKI-1517 is directly linked to the inhibition of CDPK1.

Inhibition of Parasite Protein Synthesis

Inhibition of protein synthesis is a known mechanism of action for some antimalarial agents, which can target the parasite's ribosomes. For example, antibiotics like thiostrepton (B1681307) and micrococcin (B1169942) are believed to act by inhibiting protein synthesis in the parasite's plastid-like organelle. However, based on available research, there is no direct evidence specifically linking this compound derivatives to the inhibition of parasite protein synthesis as a primary mechanism of action. The main antiparasitic activities documented for this class of compounds are centered on the inhibition of specific enzymes like DHFR and CDPK1, or metabolic processes such as heme detoxification.

Immunomodulatory Research

The immune system is a complex network of cells and molecules that defend the body against pathogens and disease. Certain chemical compounds can modulate the immune response, either by enhancing it (immunostimulants) or suppressing it (immunosuppressants). Derivatives of the quinoline scaffold have been a significant focus of immunomodulatory research.

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing molecules broadly shared by pathogens. google.com TLR7, which is expressed in the endosomes of immune cells like dendritic cells and B-lymphocytes, recognizes single-stranded RNA (ssRNA) from viruses. frontiersin.orgwikipedia.org Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, linking the innate and adaptive immune systems. frontiersin.orgnih.gov This makes TLR7 agonists potent immunostimulants and promising candidates for vaccine adjuvants and cancer immunotherapy. frontiersin.orgchemrxiv.org

While direct studies on this compound as a TLR7 agonist are limited, extensive research on related quinoline structures, particularly imidazoquinolines, provides significant insights into the structure-activity relationships (SAR) for TLR7 activation. The imidazoquinoline scaffold is a well-established class of TLR7 agonists. nih.govrsc.org

Key structural features of imidazoquinoline derivatives essential for TLR7 agonism include:

The Imidazoquinoline Core: This fused heterocyclic system is fundamental for activity. nih.gov

The 4-Amino Group: Retention of the amino group at the 4-position of the quinoline ring is critical for TLR7 agonism. nih.gov

Substituents at N1 and C2: The nature and position of substituents on the imidazole (B134444) ring significantly influence potency. For instance, a systematic exploration of N1-benzyl-C2-alkyl substituents revealed a distinct relationship between the alkyl chain length and TLR7-agonistic potency, with a C2-n-butyl group being optimal in one study. nih.gov Transposition of these substituents can lead to highly active compounds. nih.gov A separate SAR study on a 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine lead structure identified a para-hydroxymethyl analogue as a highly potent and specific human TLR7 agonist. chemrxiv.orgnih.gov

Furthermore, research into other quinoline-based scaffolds has identified novel TLR7 agonists. A ligand-based virtual screening led to the discovery of 2-(trifluoromethyl)quinoline (B1226531) and quinazoline derivatives as TLR7 agonists. sciforum.net Docking studies indicated that a secondary or tertiary amine at position 4 of the quinoline scaffold is required for potent TLR7 agonist activity. sciforum.net This finding is particularly relevant to the this compound core, suggesting that the 3-amine group could potentially interact with the receptor.

The table below summarizes the activity of representative quinoline-based TLR7 agonists.

| Compound Class | Lead Compound/Derivative | Activity | EC50 Value | Reference |

| Imidazoquinoline | Transposed N1/C2 substituted analogue | TLR7 Agonist | 8.6 nM | nih.gov |

| Imidazoquinoline | para-hydroxymethyl IMDQ analogue 23 | hTLR7-specific Agonist | 0.22 µM | nih.gov |

| Imidazoquinoline | Carboxamide IMDQ analogue 12 | hTLR7 Agonist | 0.32 µM | nih.gov |

| Quinazoline | N-Cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine | TLR7 Agonist | 16.8 µM | sciforum.net |

This table presents data on quinoline derivatives, not specifically this compound derivatives, to illustrate the potential for TLR7 agonism within this chemical class.

Other Investigational Biological Activities and their Proposed Mechanisms

Beyond immunomodulation, quinoline derivatives are being investigated for a range of other biological effects. The mechanisms underlying these activities are a key focus of preclinical research.

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. rsc.org Quinolones are a well-established class of antibacterial drugs, and research continues to explore new derivatives for enhanced efficacy. nih.govexplorationpub.com

The primary antibacterial mechanism for fluoroquinolone derivatives involves the inhibition of bacterial DNA synthesis. These compounds target and trap the enzyme-DNA complex of DNA gyrase (topoisomerase II) and topoisomerase IV, leading to a disruption of DNA replication and repair, which ultimately causes bacterial cell death. nih.gov DNA gyrase is the main target in Gram-negative bacteria, while topoisomerase IV is the primary target in Gram-positive bacteria. nih.gov A study on novel 7-(3-amino...)-fluoroquinolone derivatives demonstrated this mechanism of action, showing potent activity against various Gram-positive and Gram-negative strains. nih.gov

Another investigated antibacterial mechanism for quinoline derivatives is the inhibition of bacterial cell division. The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein that forms the Z-ring, a structure essential for cytokinesis in most bacteria. rsc.org Research on novel thiazole-quinolinium derivatives showed that they could alter bacterial cell morphology, causing elongation, by stimulating FtsZ polymerization and disrupting its normal dynamic assembly. rsc.orgjchemrev.com This inhibition of a key step in cell division presents a promising mechanism for antibacterial activity. rsc.org

| Compound Class | Proposed Mechanism | Target Pathogens | Reference |

| Fluoroquinolone derivatives | Inhibition of DNA gyrase and topoisomerase IV | Gram-positive and Gram-negative bacteria | nih.gov |

| Thiazole-quinolinium derivatives | Disruption of FtsZ dynamic assembly and Z-ring formation | Gram-positive and Gram-negative bacteria, including multi-drug resistant strains | rsc.orgjchemrev.com |

Inflammation is a biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) with antioxidant properties are known to be effective, highlighting the link between inflammation and reactive oxygen species (ROS). unav.edu

Derivatives of the quinoline scaffold have shown potential as anti-inflammatory agents. A study on a series of 7-alkoxy-1-amino-4,5-dihydro nih.govunav.edumdpi.comtriazolo[4,3-a]quinolines demonstrated significant anti-inflammatory activity in a xylene-induced ear edema model in mice. nih.gov Notably, compounds with a benzyloxy and a p-chlorobenzyloxy group at the 7-position showed activity comparable to or slightly more potent than the reference drug ibuprofen. nih.gov This suggests that the alkoxy group at the 7-position, such as the ethoxy group in this compound, is a key structural feature for this activity.

Further structure-activity relationship (SAR) studies on other heterocyclic systems have reinforced this observation. Research on chromone (B188151) derivatives found that the presence of electron-donating groups at the 6 and 7-positions can enhance anti-inflammatory activity. nih.gov The proposed mechanism for some of these compounds involves the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process. nih.gov

| Compound | Anti-inflammatory Activity (% Inhibition) | Model | Reference |

| 7-(benzyloxy)-4,5-dihydro nih.govunav.edumdpi.comtriazolo[4,3-a]quinolin-1-amine (5f) | 52% | Xylene-induced ear edema in mice | nih.gov |

| 7-(p-chlorobenzyloxy)-4,5-dihydro nih.govunav.edumdpi.comtriazolo[4,3-a]quinolin-1-amine (5i) | 58% | Xylene-induced ear edema in mice | nih.gov |

| Ibuprofen (Reference) | 55% | Xylene-induced ear edema in mice | nih.gov |

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. mdpi.com Antioxidants can neutralize free radicals through several mechanisms, primarily by donating a hydrogen atom or an electron. mdpi.comchemrxiv.org

Theoretical and experimental studies on quinoline derivatives have elucidated their potential antioxidant mechanisms. The main pathways for free radical scavenging are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. The feasibility of this mechanism is related to the Bond Dissociation Enthalpy (BDE) of the H-donating bond. mdpi.comchemrxiv.org

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, followed by the transfer of a proton. This pathway is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron. This is evaluated by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). mdpi.com

Studies on ethoxyquin (B1671625) (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a compound structurally related to the this compound core, have shown that it reacts rapidly with peroxyl radicals. researchgate.net The mechanism involves the formation of a stabilized aminyl radical (on the nitrogen atom), which can then undergo further reactions to neutralize more radicals. researchgate.net The antioxidant activity of cyclic amines like tetrahydroquinolines has been correlated with the dissociation energies of the N-H bond, supporting the HAT mechanism. cnrs.fr

Furthermore, computational studies on pitavastatin, a drug containing a quinoline core, investigated the effect of hydroxylation on its antioxidant properties. chemrxiv.org It was found that adding a hydroxyl group to the quinoline moiety, particularly at positions 5, 7, or 8, substantially lowers the O-H Bond Dissociation Energy (BDE) compared to the parent molecule. chemrxiv.org This suggests that the presence of an oxygen-containing substituent, like the ethoxy group at position 7, can favorably influence the antioxidant capacity of the quinoline ring, likely by stabilizing the resulting radical through resonance.

Applications in Medicinal Chemistry Research and Drug Design Principles

Role as a Lead Compound or Chemical Probe

The 7-ethoxyquinolin-3-amine moiety serves as a crucial starting point, or lead compound, for the development of potent and selective inhibitors for various therapeutic targets. In the quest for new treatments for toxoplasmosis, researchers have utilized the 7-ethoxyquinolin-3-yl group as a fixed structural element in a series of 5-aminopyrazole-4-carboxamide analogues. acs.org These compounds were designed to inhibit Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), a key enzyme for the parasite's survival.

In these studies, the 7-ethoxyquinolin-3-yl group was positioned at the C3 position of the pyrazole (B372694) core, projecting it into a hydrophobic pocket adjacent to the gatekeeper residue of the enzyme's active site. acs.org While various modifications were explored at other positions of the lead compound, the 7-ethoxyquinolin-3-yl moiety was initially kept constant to systematically probe the structure-activity relationship (SAR). acs.org The resulting data from these investigations have provided new lead compounds that are being further developed for toxoplasmosis therapy. acs.org

| Compound Class | Target | Therapeutic Area | Role of 7-Ethoxyquinolin-3-yl | Reference |

| 5-Aminopyrazole-4-carboxamides | TgCDPK1 | Toxoplasmosis | Core scaffold component for lead compounds | acs.org |

Strategic Development of Quinoline-Based Therapeutic Agents

The quinoline (B57606) scaffold is a cornerstone in the development of numerous therapeutic agents, including anti-malarials, antibacterials, and anticancer drugs. nih.gov The strategic development of these agents often involves precise modifications to the quinoline ring to enhance potency, selectivity, and pharmacokinetic properties.

The 7-ethoxy group, in particular, has been shown to be a critical substituent. For instance, in the development of inhibitors for TgCDPK1, modifications to the 7-ethoxy group on the quinolin-3-yl moiety, such as replacing it with fluorine, chlorine, or trifluoromethyl groups, generally resulted in compounds with lower potency. acs.org This highlights the strategic importance of the 7-ethoxy group for optimal biological activity in this specific context.

Furthermore, derivatives like 6-amino-4-anilino-3-cyano-7-ethoxyquinoline are key intermediates in the synthesis of potent, irreversible inhibitors of the human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases. acs.orgnewdrugapprovals.org These agents, such as Neratinib (HKI-272), are designed for cancer therapy. newdrugapprovals.orgresearchgate.net The synthesis of these complex molecules demonstrates a clear strategic use of the 7-ethoxyquinoline (B3058866) scaffold. pharmaffiliates.com The development of quinoline-based sulfonamides as selective inhibitors of cancer-associated carbonic anhydrase IX also underscores the versatility of the quinoline scaffold in targeted cancer therapy. nih.gov

| Therapeutic Agent Class | Target(s) | Indication | Strategic Role of 7-Ethoxyquinoline Moiety | Reference |

| 4-Anilinoquinoline-3-carbonitriles | EGFR, HER-2 | Cancer | Core structure for irreversible kinase inhibitors like Neratinib. | acs.orgnewdrugapprovals.orgresearchgate.net |

| Quinoline-based Sulfonamides | Carbonic Anhydrase IX, XII | Cancer | Foundational scaffold for developing selective inhibitors. | nih.gov |

| N-aryl-trimethoxy quinolin-4-amines | Tubulin | Cancer | Core structure for cytotoxic agents. | nih.gov |

Exploration of Quinoline Hybrids for Multi-Target Approaches

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a modern strategy in drug design to address complex diseases and drug resistance. The 7-ethoxyquinoline scaffold has been utilized in creating such hybrid molecules.

One study focused on designing and synthesizing new quinoline derivatives appended with fragments of known antitubercular drugs, isoniazid (B1672263) and linezolid. researchgate.net This molecular hybridization approach aimed to develop novel agents against Mycobacterium tuberculosis. The resulting quinoline hybrids showed promising antitubercular activity with low toxicity, indicating their potential as future drug candidates. researchgate.net

Another example involves a hybrid molecule, CHEMBL559247, which consists of a 7-ethoxy-quinolin-4-amine core linked to a 1,3-benzodioxole (B145889) ring through a hydrazone bridge. ontosight.ai The individual components, quinoline and benzodioxole derivatives, are known to possess antimicrobial, anticancer, and anti-inflammatory properties, suggesting that the hybrid molecule could exhibit multi-target activity. ontosight.ai Similarly, quinoline-benzimidazole hybrids have been synthesized and investigated for their potential as anti-epileptic agents. ijper.org This strategy of creating hybrids leverages the established biological activities of the quinoline core to develop novel therapeutics with potentially enhanced efficacy or broader applications. ijper.org